

# Spectroscopic comparison of Pantoprazole Sulfone N-Oxide and other related compounds.

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## Compound of Interest

Compound Name: **Pantoprazole Sulfone N-Oxide**

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## A Spectroscopic Showdown: Unraveling the Nuances of Pantoprazole and Its Derivatives

For Immediate Publication

A detailed spectroscopic comparison of **Pantoprazole Sulfone N-Oxide** and its related compounds—Pantoprazole, Pantoprazole Sulfone, and Pantoprazole Sulfide—is presented, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their structural differences through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations.

Pantoprazole, a widely used proton pump inhibitor, and its related compounds are of significant interest in pharmaceutical research and quality control. Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and for monitoring purity during synthesis and formulation. This guide offers a side-by-side comparison of their key spectroscopic features.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Pantoprazole Sulfone N-Oxide** and its related compounds.

**Table 1:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopic Data**

Compound	$^1\text{H}$ NMR Chemical Shifts ( $\delta$ , ppm)	$^{13}\text{C}$ NMR Chemical Shifts ( $\delta$ , ppm)
Pantoprazole	8.22 (d, 1H), 7.43 (d, 1H), 7.23 (m, 1H), 7.07 (d, 1H), 7.07 (t, 1H), 6.71 (dd, 1H), 4.78 (d, 1H), 4.28 (d, 1H), 3.89 (s, 3H), 3.78 (s, 3H)[1]	Data available on public databases such as PubChem and SpectraBase.[2][3]
Pantoprazole Sulfide	Data not explicitly found in search results.	Available on SpectraBase, with key signals corresponding to the benzimidazole and pyridine rings, methoxy groups, and the thioether linkage.[4]
Pantoprazole Sulfone	Data not explicitly found in search results.	Data mentioned to be available on PubChem.[3]
Pantoprazole Sulfone N-Oxide	Data not explicitly found in search results.	Data not explicitly found in search results.

Note: Complete assigned spectra are not readily available in all public domain sources.

Reference standards are recommended for full characterization.

**Table 2: Infrared (IR) Spectroscopic Data**

Compound	Key IR Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment
Pantoprazole	3000-3500, 2941.3, 1775.5, 1590.02, 1041.37 <sup>[5][6]</sup>	O-H and C-H stretching, Aliphatic C-H stretching, N-H stretching, C=N stretching, S=O stretching <sup>[5][6]</sup>
Pantoprazole Sulfide	Spectra available on PubChem, showing characteristic peaks for aromatic C-H, C=N, and C-S bonds. <sup>[7]</sup>	Aromatic C-H, C=N, C-S stretching and bending vibrations.
Pantoprazole Sulfone	Expected to show strong S=O stretching absorptions, in addition to the characteristic peaks of the main molecular framework.	S=O stretching (symmetric and asymmetric), aromatic C-H, C=N stretching.
Pantoprazole Sulfone N-Oxide	Expected to show characteristic absorptions for S=O and N-O stretching, in addition to the main molecular framework peaks.	S=O stretching (symmetric and asymmetric), N-O stretching, aromatic C-H, C=N stretching.

**Table 3: Mass Spectrometry (MS) Data**

Compound	Molecular Weight (g/mol)	Protonated Molecule [M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
Pantoprazole	383.37[3]	384.1[8][9]	200.0[8][9]
Pantoprazole Sulfide	367.37[7]	368.1	214.0, 163.0, 146.0[7]
Pantoprazole Sulfone	399.37[10]	400.1	336.12, 168.07, 152.07, 122.06[10]
Pantoprazole Sulfone N-Oxide	415.37	416.07	232.2 (indicative of the sulfonyl pyridine N-oxide moiety)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire spectra at a constant temperature (e.g., 298 K).
  - Use a standard single-pulse experiment.
  - Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
  - Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Employ a proton-decoupled pulse sequence (e.g., zgpg30).
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - A relaxation delay of 2-5 seconds is commonly used.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

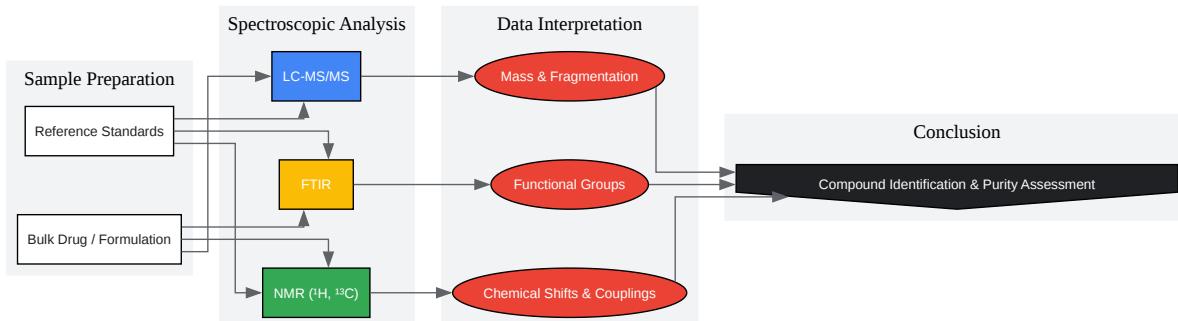
- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[6]
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
  - Collect a background spectrum of the empty sample compartment (or the ATR crystal) prior to sample analysis and ratio the sample spectrum against it.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1  $\mu$ g/mL. For complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[8]
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column is commonly used.
  - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometric Conditions:
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring the transition from the protonated molecule ( $[M+H]^+$ ) to specific product ions.
  - Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas flow, and source temperature to maximize the signal intensity of the analyte.
  - Collision Energy: Optimize the collision energy for each MRM transition to achieve efficient fragmentation and high sensitivity.
- Data Analysis: Process the data using the instrument's software to identify and quantify the analytes based on their retention times and specific mass transitions.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Pantoprazole and its related compounds using spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis of Pantoprazole and Related Compounds.

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